Bis(acetylacetonato)nickel
Description
Bis(acetylacetonato)nickel(II), denoted as Ni(acac)₂, is a square-planar nickel(II) complex with two acetylacetonate (acac) ligands. Its structure comprises a central Ni²⁺ ion coordinated by four oxygen atoms from the β-diketonate ligands. The compound crystallizes in a monoclinic system with bond lengths of Ni–O ranging from 1.83–1.87 Å, as determined by X-ray diffraction . Ni(acac)₂ is widely used in catalysis, materials science, and coordination chemistry due to its stability, tunable electronic properties, and ease of functionalization. It serves as a precursor in atomic layer deposition (ALD) for nickel films and as a catalyst in hydroboration and hydrogenation reactions .
Properties
IUPAC Name |
nickel(2+);4-oxopent-2-en-2-olate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Ni/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGNSKKZFQMGDH-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ni+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14NiO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Emerald-green solid, soluble in water; [Merck Index] | |
| Record name | Nickel, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-4-1)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nickel(II) acetylacetonate | |
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CAS No. |
3264-82-2 | |
| Record name | Nickel, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-4-1)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(pentane-2,4-dionato-O,O')nickel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.887 | |
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Preparation Methods
Reaction Mechanism and Reagents
The most widely documented method involves reacting water-soluble nickel salts, such as nickel chloride hexahydrate (NiCl₂·6H₂O) or nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O), with sodium hydroxide (NaOH) to precipitate nickel hydroxide (Ni(OH)₂). Subsequent addition of excess acetylacetone under reflux yields the hydrated complex, [Ni(acac)₂]·2H₂O.
Procedural Details
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Nickel Hydroxide Precipitation : A 10–20 wt% aqueous solution of NiCl₂·6H₂O is treated with a 5–15 wt% NaOH solution at room temperature, adjusting the pH to 7–10. This generates a blue-green Ni(OH)₂ precipitate.
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Ligand Addition and Reflux : Acetylacetone (1–5 molar equivalents relative to Ni(OH)₂) is introduced, and the mixture is refluxed at 600–2,500 rpm for 5–15 hours. The reaction produces light-blue crystals of [Ni(acac)₂]·2H₂O.
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Workup and Drying : The product is vacuum-filtered, washed with deionized water, and dried at 40°C under reduced pressure.
Yield and Characterization
This method achieves yields exceeding 85%, with thermogravimetric analysis (TGA) confirming the dihydrate structure via a 9–11% weight loss corresponding to two water molecules. X-ray fluorescence (XRF) and elemental analysis validate the empirical formula Ni(C₅H₇O₂)₂·2H₂O.
Direct Synthesis Using Nickel Oxyhydroxide (NiO(OH))
Advantages Over Conventional Methods
A robust alternative employs NiO(OH) as the nickel source, eliminating the need for buffers like sodium acetate. This approach avoids contamination risks and simplifies purification.
Synthesis Protocol
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NiO(OH) Preparation : Ni(OH)₂, obtained from NiCl₂·6H₂O and NaOH, is oxidized to NiO(OH) using bromine in an alkaline medium.
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Reaction with Acetylacetone : NiO(OH) is suspended in water and treated with excess Hacac, initiating an exothermic reaction. Mechanical stirring for 15 minutes completes the conversion to [Ni(acac)₂]·2H₂O.
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Byproduct Isolation : The filtrate contains α,α,β,β-tetra-acetylethane, an oxidation product of Hacac, which is recoverable via acetone extraction.
Performance Metrics
Yields approach 95%, with the reaction medium stabilizing at pH ≈5, ideal for complex formation. Mass spectrometry and infrared (IR) spectroscopy confirm the absence of buffer-derived impurities.
Dehydration and Purification Processes
Conversion to Anhydrous Ni(acac)₂
The dihydrate serves as a precursor for anhydrous Ni(acac)₂, critical for moisture-sensitive applications.
Thermal Dehydration
Heating [Ni(acac)₂]·2H₂O at 100°C for 4 hours under vacuum (133–266 Pa) removes water, yielding a green powder. Prolonged heating above 170°C risks ligand decomposition.
Azeotropic Distillation
Toluene-assisted constant boiling distills water away, preserving ligand integrity. This method is preferred for large-scale production.
Vacuum Sublimation
Sublimation at 170–210°C under 27–53 Pa pressure produces high-purity crystals, as evidenced by single-crystal X-ray diffraction.
Comparative Analysis of Synthetic Methods
Characterization Techniques
Thermogravimetric Analysis (TGA)
TGA quantifies hydrate water content. For [Ni(acac)₂]·2H₂O, a two-stage weight loss occurs: 9–11% (H₂O) at 40–120°C and 70–75% (ligand decomposition) above 250°C.
Spectroscopic Methods
X-ray Diffraction
Single-crystal studies reveal a square-planar geometry around nickel, with Ni–O bond lengths of 1.85–1.88 Å.
Applications in Catalysis and Materials Science
Chemical Reactions Analysis
Reaction with Carbon Disulfide
Ni(acac) reacts with carbon disulfide to form a reddish-brown solid. This reaction involves the coordination of carbon disulfide to the nickel center, resulting in a complex that retains the square planar geometry of the nickel ion .
| Reagents | Conditions | Product |
|---|---|---|
| Ni(acac), CS | Room temperature, anhydrous ether | Reddish-brown solid |
Catalysis in Hydroboration Reactions
Ni(acac) and its derivatives have been used as catalysts in the hydroboration reactions of aryl and alkyl nitriles with catechol borane. These reactions proceed smoothly to form bis(boryl)amines in good to excellent yields .
| Reagents | Conditions | Product |
|---|---|---|
| Nitrile, Catecholborane, Ni(acac) | Room temperature, benzene | Bis(boryl)amine |
Formation of Nanoparticles
Ni(acac) can be used to form nickel-containing nanoparticles, which are active in oligo- and polymerization reactions of ethylene. The formation of these nanoparticles involves the interaction of Ni(acac) with diethylaluminum chloride or ethylaluminum sesquichloride .
| Reagents | Conditions | Product |
|---|---|---|
| Ni(acac), Diethylaluminum chloride | Room temperature, organic solvent | Nickel-containing nanoparticles |
Fragmentation Studies
The interaction of low-energy electrons with Ni(acac) results in the decomposition of the molecule via dissociative electron attachment. This process is more efficient for nickel(II) bis(acetylacetonate) than for cobalt(II) bis(acetylacetonate) .
| Compound | Electron Energy | Dominant Fragments |
|---|---|---|
| Ni(acac) | <10 eV | Nickel(II) and acetylacetonate anions |
Scientific Research Applications
Catalytic Applications
1.1 Polymerization Catalysts
Ni(acac)₂ has been extensively studied as a catalyst in the polymerization of olefins. It is often used in Ziegler-Natta catalytic systems, where it interacts with organoaluminum compounds to form active catalytic species. Research indicates that the activity and selectivity of these catalysts can be influenced by the water content in the solvent, which affects the formation of nickel-containing nanoparticles essential for catalysis .
Table 1: Summary of Polymerization Studies Using Ni(acac)₂
1.2 Hydrosilylation and Dehydrogenative Silylation
Recent studies have demonstrated that Ni(acac)₂ exhibits significant catalytic activity for hydrosilylation and dehydrogenative silylation reactions involving alkene and vinylsilane substrates. The compound's ability to operate efficiently under non-inert atmospheric conditions is particularly noteworthy, as it allows for reactions in the presence of oxygen and moisture .
Materials Science
2.1 Thin Film Deposition
Ni(acac)₂ has been utilized as a precursor in chemical vapor deposition (CVD) processes for creating nickel oxide thin films. These films have applications in optoelectronic devices due to their favorable optical properties . The structural characteristics of these films can be tailored by adjusting deposition parameters.
Table 2: Properties of Nickel Thin Films Derived from Ni(acac)₂
| Property | Value |
|---|---|
| Thickness | 100-500 nm |
| Optical Band Gap | 3.2 eV |
| Electrical Conductivity | High (semiconducting) |
Energetic Applications
3.1 Nitro-Bis(Acetylacetonato) Complexes
Research into nitro-substituted derivatives of bis(acetylacetonato) complexes has revealed their potential as energetic materials. These compounds exhibit moderate sensitivity and high performance, making them candidates for applications in explosives and propellants. Density Functional Theory (DFT) calculations have been employed to assess their electrostatic potentials and detonation sensitivities, indicating promising characteristics compared to conventional explosives .
Table 3: Electrostatic Potential Analysis of Nitro-Bis(Acetylacetonato) Complexes
| Complex | Electrostatic Potential (kcal/mol) |
|---|---|
| Nitro-bis(acac) Co(II) | +13.32 |
| Nitro-bis(acac) Ni(II) | +11.22 |
| Nitro-bis(acac) Cu(II) | +25.25 |
Structural Insights
The crystal structure of this compound(II) has been characterized using X-ray crystallography, revealing a square planar geometry typical for d⁸ metal complexes . Understanding its structural features is crucial for predicting its reactivity and interaction with other compounds.
Mechanism of Action
The mechanism of action of nickel(2+);4-oxopent-2-en-2-olate involves its ability to coordinate with various ligands and substrates. The nickel center can undergo redox reactions, facilitating catalytic processes. The compound’s reactivity is influenced by the electronic and steric properties of the 4-oxopent-2-en-2-olate ligand, which can modulate the nickel center’s reactivity and selectivity in different reactions .
Comparison with Similar Compounds
Table 1: Structural Comparison of Metal Acetylacetonates
- Ni(acac)₂ vs. Co(acac)₂ : While Ni(acac)₂ adopts a square-planar geometry, Co(acac)₂ is octahedral, leading to distinct magnetic properties (Co²⁺ is paramagnetic, Ni²⁺ is diamagnetic) . Co(acac)₂-based Ziegler catalysts exhibit higher hydrogenation activity for alkenes, whereas Ni(acac)₂ is more effective in ethylene oligomerization .
- Isomerism : Ni(acac)₂ exhibits cis/trans isomerism in solution, identified via electronic spectroscopy , a feature absent in simpler acetylacetonates like Fe(acac)₃.
Catalytic Performance
Table 2: Catalytic Activity in Hydroboration Reactions
- Hydroboration : Ni(acac)₂ outperforms cobalt analogs in nitrile hydroboration, achieving >90% yield under milder conditions due to its superior Lewis acidity and ligand lability .
- ALD Applications: Ni(acac)₂ requires metal substrates for film deposition at 250°C, whereas Ni(iPrAMD)₂ works on non-metallic substrates but with lower efficiency .
Thermal and Physical Properties
Table 3: Thermal Stability and Deposition Parameters
- Thermal Stability : Ni(acac)₂ decomposes at 300°C, higher than MoO₂(acac)₂ (220°C), making it suitable for high-temperature catalysis .
Magnetic and Spectroscopic Features
- Magnetic Coupling: Dinuclear Ni(acac)₂ complexes exhibit antiferromagnetic coupling (J = −15 cm⁻¹), contrasting with monomeric Co(acac)₂, which shows single-ion anisotropy .
Biological Activity
Bis(acetylacetonato)nickel(II), commonly referred to as Ni(acac)₂, is a coordination compound of nickel that has garnered significant attention due to its diverse biological activities and applications in catalysis. This article explores the biological activity of Ni(acac)₂, focusing on its mechanisms of action, applications in medicinal chemistry, and its role as a catalyst in various reactions.
Chemical Structure and Properties
This compound(II) has the following chemical structure:
- Molecular Formula : C₁₀H₁₁NiO₄
- Molar Mass : 227.1 g/mol
- Appearance : Green crystalline solid
- Solubility : Soluble in organic solvents such as ethanol and acetone.
The compound features a square planar geometry typical of d⁸ metal complexes, which influences its reactivity and interactions with biological systems.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of Ni(acac)₂. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes.
- Case Study : A study demonstrated that Ni(acac)₂ exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
Anticancer Properties
Research indicates that Ni(acac)₂ may possess anticancer properties. Its ability to induce apoptosis in cancer cells has been explored, particularly in breast cancer models.
- Findings : In vitro studies showed that treatment with Ni(acac)₂ resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in MCF-7 breast cancer cells .
Enzyme Inhibition
Ni(acac)₂ has been investigated for its potential as an enzyme inhibitor. It can interact with metalloproteins and enzymes, potentially altering their activity.
- Research Insight : The compound was found to inhibit certain metalloproteins involved in cancer progression, suggesting a possible therapeutic application in cancer treatment .
Applications in Catalysis
Beyond its biological activity, Ni(acac)₂ is widely used as a catalyst in organic synthesis. Its catalytic properties are leveraged in reactions such as hydroboration, polymerization, and transesterification.
| Reaction Type | Catalyst Loading | Selectivity | Reference |
|---|---|---|---|
| Hydroboration | 0.1 mol% | Aldehydes over ketones | |
| Polymerization | Varies | High activity for ethylene | |
| Transesterification | Varies | Efficient conversion |
Safety and Toxicity
While this compound(II) shows promising biological activities, it is essential to consider its safety profile. Nickel compounds can be toxic at high concentrations and may pose environmental risks. Proper handling and disposal methods should be employed when working with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
